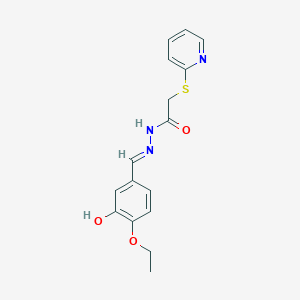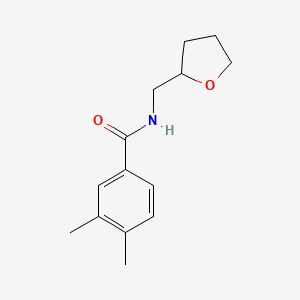
N'-(4-ethoxy-3-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
描述
N'-(4-ethoxy-3-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as ethyl pyruvate thiosemicarbazone (EPTSC), is a novel compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. EPTSC is a thiosemicarbazone derivative that has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and neuroprotective agent.
科学研究应用
EPTSC has been extensively studied for its potential applications in various fields of scientific research. Some of the major research areas where EPTSC has shown promising results are discussed below:
1. Anticancer Agent: EPTSC has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. EPTSC induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
2. Anti-inflammatory Agent: EPTSC has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. EPTSC also inhibits the activation of NF-κB, a key regulator of inflammation.
3. Neuroprotective Agent: EPTSC has been shown to possess potent neuroprotective activity against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. EPTSC protects neuronal cells from oxidative stress and apoptosis by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the Nrf2 pathway.
作用机制
The mechanism of action of EPTSC is complex and involves the modulation of various signaling pathways. EPTSC modulates the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis. EPTSC also modulates the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, EPTSC modulates the MAPK pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
EPTSC has been shown to possess various biochemical and physiological effects, including:
1. Induction of Cell Cycle Arrest: EPTSC induces cell cycle arrest in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway.
2. Induction of Apoptosis: EPTSC induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
3. Inhibition of Inflammation: EPTSC inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by inhibiting the activation of NF-κB.
4. Neuroprotection: EPTSC protects neuronal cells from oxidative stress and apoptosis by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the Nrf2 pathway.
实验室实验的优点和局限性
EPTSC has several advantages and limitations for lab experiments. Some of the major advantages and limitations are discussed below:
Advantages:
1. Potent Activity: EPTSC possesses potent activity against various diseases, including cancer, inflammation, and neurodegeneration.
2. Low Toxicity: EPTSC has low toxicity and is well tolerated in vivo.
3. Easy Synthesis: EPTSC can be easily synthesized using simple chemical reactions.
Limitations:
1. Poor Solubility: EPTSC has poor solubility in water, which can limit its use in in vitro experiments.
2. Lack of Clinical Trials: EPTSC has not yet been tested in clinical trials, which limits its potential applications in humans.
3. Limited Knowledge: The mechanism of action of EPTSC is not fully understood, which limits its potential applications in various fields of scientific research.
未来方向
There are several future directions for research on EPTSC. Some of the major future directions are discussed below:
1. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of EPTSC in humans.
2. Structure-Activity Relationship Studies: Structure-activity relationship studies are needed to identify the key structural features of EPTSC that are responsible for its biological activity.
3. Combination Therapy: EPTSC can be used in combination with other drugs to enhance its therapeutic efficacy.
4. Drug Delivery Systems: Drug delivery systems can be developed to improve the solubility and bioavailability of EPTSC.
Conclusion:
EPTSC is a novel compound that has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and neuroprotective agent. EPTSC possesses potent activity against various diseases, including cancer, inflammation, and neurodegeneration. However, EPTSC has several limitations, including poor solubility and lack of clinical trials. Future research on EPTSC should focus on clinical trials, structure-activity relationship studies, combination therapy, and drug delivery systems.
属性
IUPAC Name |
N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-14-7-6-12(9-13(14)20)10-18-19-15(21)11-23-16-5-3-4-8-17-16/h3-10,20H,2,11H2,1H3,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDRYEPOPWFEDG-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323696 | |
| Record name | N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1029014-82-1 | |
| Record name | N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B3876337.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methylbenzamide](/img/structure/B3876341.png)
![1-[3-biphenylyl(phenyl)methyl]-1H-imidazole](/img/structure/B3876344.png)
![ethyl 2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876352.png)

![2-{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3876367.png)


![1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3876379.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]diacetamide](/img/structure/B3876393.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876414.png)